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Compound of Interest

Compound Name: Alismanol M

Cat. No.: B12405918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. It

has garnered significant interest in the scientific community for its pharmacological activity as a

farnesoid X receptor (FXR) agonist. This technical guide provides a detailed overview of the

physicochemical properties of Alismanol M, its isolation and characterization, and its role in

FXR signaling.

Physicochemical Properties
A summary of the known physicochemical properties of Alismanol M is presented below. While

some data is readily available, specific experimental values for properties such as melting point

and detailed solubility are not extensively reported in publicly accessible literature.
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Property Value Source

Molecular Formula C₃₀H₄₈O₆ [1]

Molecular Weight 504.70 g/mol [1]

CAS Number 2408810-59-1 [1]

Appearance
Not explicitly reported, likely a

white or off-white solid

Melting Point
Not explicitly reported in

reviewed literature

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and DMSO.

General knowledge for similar

compounds

EC₅₀ for FXR 50.25 μM [1]

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of Alismanol M. While specific spectra for Alismanol M are not widely published, the following

sections outline the expected spectral characteristics based on its chemical structure and data

from similar triterpenoids.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum of Alismanol M is expected to be complex due to the

large number of protons in the triterpenoid skeleton. Key signals would include those for

methyl groups (singlets and doublets in the upfield region), methine and methylene protons

on the steroid-like core, and protons attached to carbons bearing hydroxyl groups, which

would appear in the downfield region.
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¹³C NMR: The carbon NMR spectrum would show 30 distinct signals corresponding to each

carbon atom in the molecule. The chemical shifts of these signals would provide information

about the type of carbon (methyl, methylene, methine, quaternary) and its chemical

environment (e.g., carbons attached to oxygen will be deshielded and appear at higher ppm

values).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Alismanol M is expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C-H stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to sp³ hybridized C-H

bonds.

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the

hydroxyl groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion Peak: The mass spectrum of Alismanol M would show a molecular ion peak

(M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight of 504.70.

Fragmentation Pattern: The fragmentation pattern would be complex, with characteristic

losses of water molecules from the hydroxyl groups and cleavage of the triterpenoid

skeleton.

Experimental Protocols
Isolation and Purification of Alismanol M
The following is a generalized protocol for the isolation and purification of triterpenoids from

Alisma orientale, which can be adapted for the specific isolation of Alismanol M.
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Dried and powdered rhizomes of Alisma orientale

Ultrasonic extraction with 70% ethanol

Filtration and concentration of the extract

Partitioning with different organic solvents (e.g., petroleum ether, ethyl acetate, n-butanol)

Column chromatography of the active fraction (e.g., silica gel, Sephadex)

Further purification by preparative HPLC

Crystallization

Pure Alismanol M

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Alismanol M.

Methodology:
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Extraction: The dried and powdered rhizomes of Alisma orientale are subjected to ultrasonic

extraction with an appropriate solvent, such as 70% ethanol, to extract the triterpenoids.

Concentration: The resulting extract is filtered and concentrated under reduced pressure to

yield a crude extract.

Fractionation: The crude extract is then suspended in water and partitioned successively with

a series of organic solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-

butanol) to separate compounds based on their polarity.

Chromatography: The fraction containing Alismanol M (typically the ethyl acetate or n-

butanol fraction) is subjected to column chromatography on silica gel or Sephadex, eluting

with a gradient of solvents to further separate the components.

Purification: Fractions containing Alismanol M are identified by thin-layer chromatography

(TLC) and pooled. Final purification is achieved using preparative high-performance liquid

chromatography (HPLC).

Crystallization: The purified Alismanol M can be crystallized from a suitable solvent system

to obtain a pure crystalline solid.

Farnesoid X Receptor (FXR) Signaling Pathway
Alismanol M functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor

that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.
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Caption: Simplified FXR signaling pathway activated by Alismanol M in hepatocytes.

Mechanism of Action:

As an FXR agonist, Alismanol M binds to and activates FXR. Upon activation, FXR forms a

heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA

sequences known as FXR response elements (FXREs) in the promoter regions of target

genes, thereby modulating their transcription.

Key downstream effects of FXR activation by Alismanol M include:

Inhibition of Bile Acid Synthesis: The FXR-RXR heterodimer induces the expression of the

Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-

hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative

feedback loop is crucial for maintaining bile acid homeostasis.

Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt

Export Pump (BSEP), a transporter protein located on the canalicular membrane of

hepatocytes. This enhances the efflux of bile acids from the liver into the bile, reducing

hepatic bile acid accumulation.

These actions underlie the potential therapeutic applications of Alismanol M in cholestatic liver

diseases and nonalcoholic steatohepatitis (NASH).

Conclusion
Alismanol M is a promising natural product with significant potential for the development of

new therapies for metabolic and liver diseases. This technical guide has summarized the

current knowledge of its physicochemical properties and biological activity. Further research is

warranted to fully elucidate its spectroscopic characteristics, and to conduct more detailed

preclinical and clinical studies to validate its therapeutic efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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